molecular formula C35H40N4O7 B1447150 Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH CAS No. 1926163-34-9

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

Cat. No.: B1447150
CAS No.: 1926163-34-9
M. Wt: 628.7 g/mol
InChI Key: XRZYEHJQJDKNHB-SKKKGAJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH is a synthetic peptide composed of four D-proline residues, each protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protective group for the amino acids, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first D-proline residue to a solid support resin. The Fmoc group is then removed using a base, such as piperidine, to expose the amino group. Subsequent D-proline residues are added sequentially, with each addition followed by Fmoc deprotection. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH primarily undergoes reactions typical of peptides and amino acids. These include:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF or N-methyl-2-pyrrolidone (NMP).

Major Products Formed

The major product formed from these reactions is the desired peptide sequence, this compound, with high purity achieved through purification techniques like HPLC .

Scientific Research Applications

Chemistry

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in peptide chemistry .

Biology and Medicine

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and as a building block for more complex molecules. Its applications extend to the production of diagnostic reagents and biochemical research tools .

Mechanism of Action

The mechanism of action of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of D-proline residues during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group becomes available for coupling with other amino acids, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Pro-OH: A single D-proline residue protected by an Fmoc group.

    Fmoc-L-Pro-OH: The L-isomer of proline protected by an Fmoc group.

    Fmoc-D-Ile-OH: Fmoc-protected D-isoleucine

Uniqueness

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH is unique due to its repetitive D-proline sequence, which imparts distinct structural and functional properties. The use of multiple D-proline residues can influence the conformation and stability of the resulting peptide, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(2R)-1-[(2R)-1-[(2R)-1-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZYEHJQJDKNHB-SKKKGAJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@H]2CCCN2C(=O)[C@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@@H]7C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH
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Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH
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Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH
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Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH
Reactant of Route 6
Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

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